molecular formula C12H19N7O2 B11491876 [(4,6-Bis(dimethylamino)-[1,3,5]triazin-2-yl)(cyano)amino]acetic acid, ethyl ester

[(4,6-Bis(dimethylamino)-[1,3,5]triazin-2-yl)(cyano)amino]acetic acid, ethyl ester

Cat. No.: B11491876
M. Wt: 293.33 g/mol
InChI Key: HHKFBKSTTXPTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}ACETATE is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a triazine ring substituted with dimethylamino groups and a cyano group, which makes it a versatile intermediate in organic synthesis. It is widely used in the preparation of various heterocyclic compounds due to its reactive nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}ACETATE can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with 4,6-bis(dimethylamino)-1,3,5-triazine-2-amine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes maintaining the reaction temperature, pressure, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyrroles and pyrazoles, which are of significant interest in medicinal chemistry .

Mechanism of Action

The mechanism of action of ETHYL 2-{4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO}ACETATE involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano and ester groups play a crucial role in its reactivity, allowing it to form stable intermediates that can undergo further transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Properties

Molecular Formula

C12H19N7O2

Molecular Weight

293.33 g/mol

IUPAC Name

ethyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate

InChI

InChI=1S/C12H19N7O2/c1-6-21-9(20)7-19(8-13)12-15-10(17(2)3)14-11(16-12)18(4)5/h6-7H2,1-5H3

InChI Key

HHKFBKSTTXPTIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C#N)C1=NC(=NC(=N1)N(C)C)N(C)C

solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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